molecular formula C8H8N2O5 B2361839 (4-Amino-3-nitro-phenoxy)-acetic acid CAS No. 59820-55-2

(4-Amino-3-nitro-phenoxy)-acetic acid

Cat. No. B2361839
CAS RN: 59820-55-2
M. Wt: 212.161
InChI Key: VNXLOYFEKYNCSA-UHFFFAOYSA-N
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Description

4-Amino-3-nitro-phenoxy-acetic acid is a derivative of phenoxyacetic acid, which is a monocarboxylic acid and the O-phenyl derivative of glycolic acid . Phenoxyacetic acid is used in the manufacture of pharmaceuticals, pesticides, fungicides, and dyes .


Synthesis Analysis

Phenoxyacetic acid derivatives can be synthesized using various chemical techniques and computational chemistry applications . For instance, 2-(4-(phenyldiazenyl)phenoxy)acetic acid derivatives were prepared by refluxing method in an aqueous medium, and solvent-free and catalyst-free microwave-assisted method .


Molecular Structure Analysis

The molecular structure of phenoxyacetic acid derivatives is studied using element analysis, IR- and UV-spectroscopy, and Hirshfeld surface analysis . The structure of these compounds is based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .


Chemical Reactions Analysis

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . Also, the amino group of 4-nitrobenzenamine can be oxidized to a nitro group by trifluoroperoxyacetic acid .


Physical And Chemical Properties Analysis

Phenoxyacetic acid is a high melting point (98-99 ̊C), white or clear crystalline compound. It appears light tan to brown when impure. Its solubility in water is 12 g/L and highly soluble in organic solvents such as ethanol, diethyl ether, and benzene .

Mechanism of Action

While the specific mechanism of action for 4-Amino-3-nitro-phenoxy-acetic acid is not mentioned in the retrieved papers, phenoxyacetic acid derivatives have been found to have various pharmacological activities. They are present as central structural parts in numerous drug classes such as antibacterial, antifungal, anti-inflammatory, anticonvulsant, antihypertensive, and antitubercular .

Future Directions

Phenoxyacetic acid derivatives have shown potential as therapeutic candidates, and there is ongoing research into their synthesis and pharmacological activities . This presents an opportunity for chemists to design new derivatives that could be successful agents in terms of safety and efficacy to enhance life quality .

properties

IUPAC Name

2-(4-amino-3-nitrophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c9-6-2-1-5(15-4-8(11)12)3-7(6)10(13)14/h1-3H,4,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXLOYFEKYNCSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)O)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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